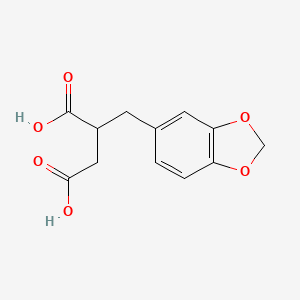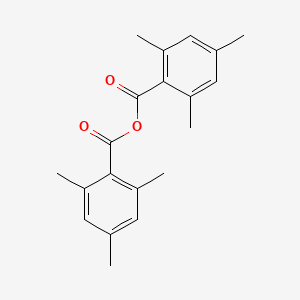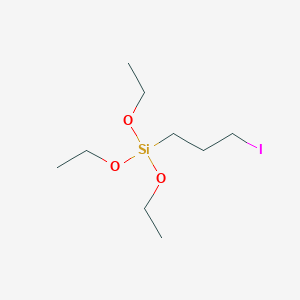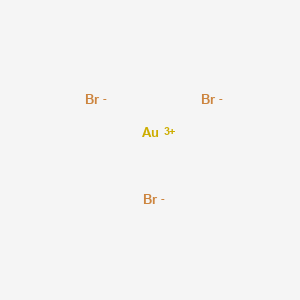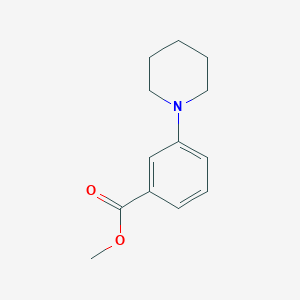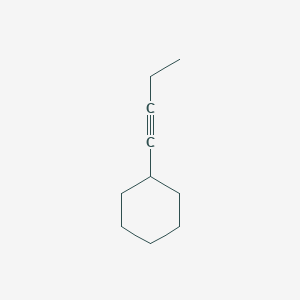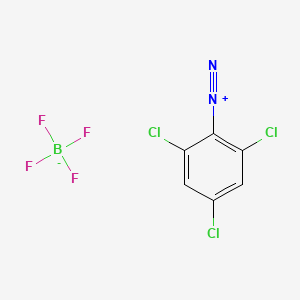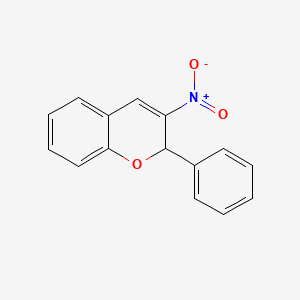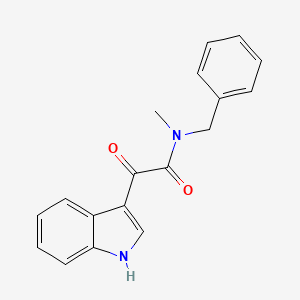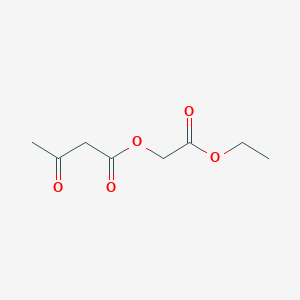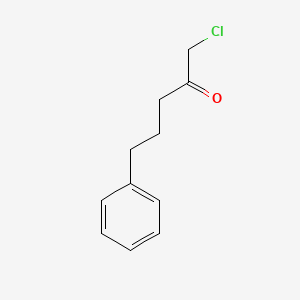
1-Chloro-5-phenylpentan-2-one
Overview
Description
1-Chloro-5-phenylpentan-2-one is an organic compound with the molecular formula C({11})H({13})ClO It is a chlorinated ketone that features a phenyl group attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-phenylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentan-2-one with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction proceeds as follows:
C6H5CH2CH2CH2COCH3+SOCl2→C6H5CH2CH2CH2COCH2Cl+SO2+HCl
Another method involves the chlorination of 5-phenylpentan-2-one using phosphorus pentachloride (PCl(_5)):
C6H5CH2CH2CH2COCH3+PCl5→C6H5CH2CH2CH2COCH2Cl+POCl3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also be tailored to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-phenylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH(_4)) in methanol or lithium aluminum hydride (LiAlH(_4)) in ether.
Oxidation: Potassium permanganate (KMnO(_4)) in aqueous solution or chromium trioxide (CrO(_3)) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-5-phenylpentan-2-one or 1-thiocyanato-5-phenylpentan-2-one.
Reduction: Formation of 1-chloro-5-phenylpentan-2-ol.
Oxidation: Formation of 1-chloro-5-phenylpentanoic acid.
Scientific Research Applications
1-Chloro-5-phenylpentan-2-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: In the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: As a probe to study enzyme mechanisms and metabolic pathways.
Industrial Applications: In the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-chloro-5-phenylpentan-2-one depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the ketone is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
1-Chloro-5-phenylpentan-2-one can be compared with other chlorinated ketones such as:
1-Chloro-3-phenylpropan-2-one: A shorter chain analog with similar reactivity but different physical properties.
1-Chloro-4-phenylbutan-2-one: An intermediate chain analog with comparable reactivity and applications.
1-Chloro-6-phenylhexan-2-one: A longer chain analog with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of both a phenyl group and a chlorine atom, which confer unique reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
1-chloro-5-phenylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRMRRXXJMQATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501088 | |
| Record name | 1-Chloro-5-phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58009-85-1 | |
| Record name | 1-Chloro-5-phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-5-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
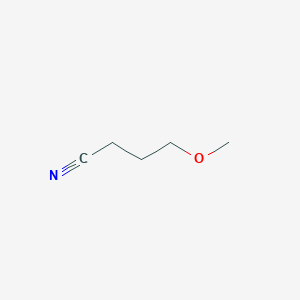
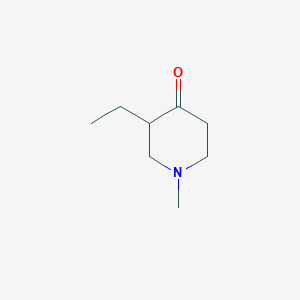
![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)
